[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWEMUCLNFJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Fluoro-4-(trifluoromethyl)aniline with Methanesulfonyl Chloride
A widely reported method involves reacting 2-fluoro-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base. The reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene under anhydrous conditions.
Procedure (Pilot Plant Scale):
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Reaction Setup : A 50-gallon glass-lined reactor is charged with a 16 wt% solution of the aniline derivative in toluene (262 lbs).
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Heating and Activation : The mixture is heated to 105–115°C under nitrogen, followed by vacuum distillation to remove toluene, concentrating the aniline intermediate.
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Sulfonylation : Methanesulfonyl chloride (168 g, 0.04 equiv) is added at 85–92°C, and the reaction is stirred for 4–6 hours.
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Workup : The mixture is diluted with fresh toluene, transferred to a separatory reactor with water, and stirred at 80–83°C. The organic layer is isolated, cooled gradually to 20°C, and centrifuged to collect the crude product.
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Purification : The filter cake is washed with toluene and dried under vacuum (80°C, 30 mm Hg), yielding 55 lbs of product (purity >95%).
Key Parameters :
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Catalyst : DMF enhances reaction rate by activating the sulfonyl chloride.
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Yield : 70–85% on pilot scale, depending on distillation efficiency.
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Challenges : Over-sulfonylation is mitigated by controlled stoichiometry (1.0–1.2 equiv of methanesulfonyl chloride).
Electrophilic Fluorination Followed by Sulfonamide Formation
Fluorination of Trifluoromethyl-Substituted Benzene Derivatives
Electrophilic fluorination using reagents like bis-(fluoroxy)difluoromethane introduces fluorine at specific positions. This method is critical for constructing the 2-fluoro-4-(trifluoromethyl)phenyl backbone.
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Starting Material : 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene (10 mmol) is dissolved in methylene chloride.
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Fluorination : Bis-(fluoroxy)difluoromethane (2.4 parts/hour) is introduced at −10°C, yielding a mixture of mono- and di-fluorinated intermediates.
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Selective Isolation : Liquid chromatography separates N-(2-fluorophenyl)methanesulfonamide (38%) from regioisomers.
Optimization Insights :
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Temperature : Reactions below 0°C minimize polyfluorination.
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Solvent : Methylene chloride improves fluorinating agent solubility.
Trifluoromethylation of Fluorophenyl Precursors
In-Situ Trifluoromethylation Using Indium Catalysts
The trifluoromethyl group is introduced via In(OTf)₃-catalyzed reactions with trimethyl(trifluoromethyl)silane (TMS-CF₃).
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Substrate Preparation : 2-Fluoro-4-bromophenylmethanesulfonamide (1.0 mmol) is dissolved in dichloroethane (DCE).
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Trifluoromethylation : TMS-CF₃ (1.2 equiv) and In(OTf)₃ (0.25 equiv) are added at 45°C, followed by stirring for 15 hours.
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Workup : The mixture is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexanes = 1:40).
Performance Metrics :
Sulfur Trioxide-Mediated Sulfonation
Direct Sulfonation of Methylarenes
Sulfur trioxide (SO₃) complexes in DMF sulfonate methyl groups on aromatic rings, forming methanesulfonamides after amination.
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Sulfonation : 2-Fluoro-4-(trifluoromethyl)toluene (1.0 mmol) reacts with SO₃-DMF (1.5 equiv) at 0°C for 2 hours.
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Amination : The sulfonic acid intermediate is treated with ammonium hydroxide (5.0 equiv) at 25°C for 12 hours.
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Isolation : The product is extracted with ethyl acetate and recrystallized from ethanol/water.
Yield : 50–65%, limited by incomplete amination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while oxidation and reduction can modify the sulfonamide group to form sulfonic acids or amines, respectively.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
In synthetic chemistry, [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows for the development of novel materials and catalysts, making it valuable in research and industrial applications.
Biological and Medicinal Research
Pharmacophore Potential
The compound is under investigation for its potential as a pharmacophore in drug development. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates. This is particularly relevant in designing pharmaceuticals aimed at targeting specific diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| P. aeruginosa | 16 µg/mL |
The trifluoromethyl group enhances interaction with bacterial membranes, leading to increased permeability and cell death.
Cytotoxicity in Cancer Research
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents IC50 values for notable cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways, increasing levels of pro-apoptotic proteins.
Enzyme Inhibition
The compound has shown moderate inhibition against important enzymes involved in inflammatory processes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 18.0 |
| LOX-5 | 20.5 |
| LOX-15 | 22.0 |
These findings highlight its potential use in treating inflammatory diseases by targeting specific enzymatic pathways.
Industrial Applications
Specialty Chemicals and Agrochemicals
In the industrial sector, this compound is utilized in producing specialty chemicals and agrochemicals. Its stability and reactivity make it suitable as an intermediate in synthesizing herbicides and insecticides.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
- Infection Model : In vivo tests indicated that treatment with this compound significantly reduced bacterial load in infected mice models, suggesting its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to enzymes and receptors, potentially modulating their activity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The electronic and steric properties of substituents on the phenyl ring significantly influence the compound’s reactivity, acidity, and biological activity. Key comparisons include:
N-[2-Nitro-4-(Trifluoromethyl)Phenyl]Methanesulfonamide (CAS 156522-23-5)
- Structure: Features a nitro (-NO₂) group at the 2-position instead of fluorine.
- Properties : Molecular weight = 284.21 g/mol; purity >95% .
- Impact : The nitro group is strongly electron-withdrawing, enhancing the acidity of the sulfonamide proton (N-H) compared to the fluorine-substituted analog. This increases reactivity in nucleophilic substitution or coupling reactions.
N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide (CAS 257933-82-7)
- Structure : Contains a chloroacetyl (-COCH₂Cl) group at the 4-position.
2-Fluoro-N,3-Dimethylbenzene-1-Sulfonamide
- Structure : Methyl groups at the 3-position and fluorine at the 2-position.
Biological Activity
[2-Fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group, which are known to enhance the biological properties of organic molecules. This article aims to summarize the research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Antimicrobial Properties
Research indicates that compounds with fluorinated substituents often exhibit enhanced antimicrobial activity. Studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| P. aeruginosa | 16 µg/mL |
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibition against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are important targets in inflammatory diseases.
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 18.0 |
| LOX-5 | 20.5 |
| LOX-15 | 22.0 |
The enhanced biological activity of this compound can be attributed to several factors:
- Electrostatic Interactions: The electron-withdrawing nature of the fluorine atoms facilitates stronger interactions with target proteins, increasing binding affinity.
- Hydrophobic Interactions: The trifluoromethyl group enhances lipophilicity, promoting better membrane penetration and interaction with lipid bilayers.
- Enzyme Targeting: The sulfonamide moiety allows for competitive inhibition at enzyme active sites, disrupting normal biochemical pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model: In a study involving MCF-7 xenografts in mice, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
- Infection Model: In vivo tests demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models, suggesting its potential as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves two key steps:
Sulfonylation : Reacting [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS-associated derivatives in ) with an amine under anhydrous conditions. Triethylamine (TEA) in tetrahydrofuran (THF) is commonly used to neutralize HCl byproducts .
Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) isolates the sulfonamide. Yields >60% are achievable with slow addition of sulfonyl chloride to prevent side reactions .
- Key Considerations : Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Monitoring via TLC ensures reaction completion.
Q. How is this compound characterized structurally?
- Analytical Workflow :
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.5–8.2 ppm) and sulfonamide NH (δ ~10–11 ppm). Fluorine coupling patterns resolve substituent positions .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (e.g., m/z 284.20 for related analogs in ).
- Elemental Analysis : Validates purity (>95%) by matching C/H/N/F ratios .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro and 4-trifluoromethyl substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability in radical reactions. Fluorine’s ortho-directing nature complicates regioselectivity in further functionalization .
- Case Study : Palladium-catalyzed Suzuki-Miyaura coupling requires electron-deficient aryl halides. Steric hindrance from -CF₃ may necessitate bulky ligands (e.g., SPhos) to improve coupling efficiency .
Q. What strategies mitigate poor aqueous solubility of this compound in biological assays?
- Experimental Solutions :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the sulfonamide nitrogen while monitoring pharmacokinetic trade-offs .
Q. How can computational modeling predict the compound’s binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?
- Protocol :
Docking Studies : Use AutoDock Vina with crystal structures (PDB: 3FZV) to simulate ligand-enzyme interactions.
MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns).
QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) .
Contradictions and Validation
- Synthetic Yield Discrepancies : reports 64% yield for a related pyrrole-carboxylate derivative, while cites >80% for sulfonamide formation. This divergence highlights the impact of steric hindrance and amine nucleophilicity .
- Safety Data : Handling sulfonyl chlorides () requires PPE (gloves, goggles) due to corrosive hazards (R34), whereas the final sulfonamide is less reactive (Safety Note: S26-S36/37/39) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
